molecular formula C7H8F6O B8699081 1,1,1-Trifluoro-4-methyl-2-(trifluoromethyl)pent-4-en-2-ol CAS No. 665-05-4

1,1,1-Trifluoro-4-methyl-2-(trifluoromethyl)pent-4-en-2-ol

Cat. No. B8699081
Key on ui cas rn: 665-05-4
M. Wt: 222.13 g/mol
InChI Key: HCZZTHXUEUMUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07767866B2

Procedure details

Hexafluoroacetone (238 g) and 120 g of isobutylene were condensed into a lecture bottle using Dry Ice/2-propanol cooling. The temperature was raised in the sealed vessel to 20° C. while stirring in a water bath and temperature maintained overnight. The next morning the temperature was raised to 50° C. for 2 hours. After cooling, excess isobutylene was bled off and the product distilled at 100-115° C. to afford 264 g (83%) of a clear liquid. The identity of the product was confirmed using 1H NMR spectroscopy and HRMS.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Dry Ice 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4].[CH3:11][C:12](=[CH2:14])[CH3:13].C(=O)=O.CC(O)C>>[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])([OH:4])[CH2:13][C:12]([CH3:14])=[CH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Dry Ice 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
while stirring in a water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into a lecture bottle
TEMPERATURE
Type
TEMPERATURE
Details
temperature maintained overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The next morning the temperature was raised to 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the product distilled at 100-115° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=C)C)(O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 264 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.